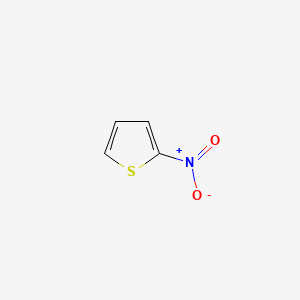

2-Nitrothiophène

Vue d'ensemble

Description

2-Nitrothiophene is an organic compound with the molecular formula C₄H₃NO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO₂) attached to the second position of the thiophene ring significantly alters its chemical properties, making it a valuable compound in various chemical and industrial applications .

Applications De Recherche Scientifique

2-Nitrothiophene has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

The primary targets of 2-Nitrothiophene are bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial metabolism and are essential for their survival .

Mode of Action

2-Nitrothiophene acts as a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB . The interaction between 2-Nitrothiophene and these enzymes enables robust electron transfer from the iron–sulfur cluster of the nitroreductases to the nitro group of 2-Nitrothiophene .

Biochemical Pathways

The activation of 2-Nitrothiophene by nitroreductases initiates a degradation pathway that begins with a single electron transfer forming a short-lived anion radical . This anion radical then decomposes into nitrate and thiophene, which may be further reduced to a nitroso hydroxylamine and amino derivatives .

Pharmacokinetics

Its molecular weight (12914 g/mol) and its physical properties such as boiling point (224-225 °C) and melting point (43-45 °C) suggest that it may have good bioavailability .

Result of Action

The activation of 2-Nitrothiophene leads to the accumulation of oxygen radicals and peroxides in bacterial cells . This results in cytotoxic effects, inhibiting the growth of the bacteria .

Action Environment

The action of 2-Nitrothiophene is influenced by environmental factors such as light. The compound exhibits a prominent effect at micromolar concentrations when applied in light . This suggests that the efficacy and stability of 2-Nitrothiophene may be influenced by the light conditions in its environment .

Analyse Biochimique

Biochemical Properties

2-Nitrothiophene has been suggested to interact with ferredoxin, a major reducing compound in light . The interaction enables robust electron transfer from the iron–sulfur cluster of ferredoxin to the nitro group of 2-Nitrothiophene . This interaction and subsequent reduction of 2-Nitrothiophene could potentially influence various biochemical reactions.

Cellular Effects

The reduction of 2-Nitrothiophene by ferredoxin has been shown to inhibit photosynthesis, suggesting that it could have significant effects on cellular processes . The reduction process leads to the accumulation of oxygen radicals and peroxides in cyanobacterial cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Nitrothiophene involves a single electron transfer that forms a short-lived anion radical . This is then decomposed to nitrate and thiophene, and may be further reduced to a nitroso hydroxylamine and amino derivatives . This mechanism is similar to that of nitroimidazoles reduced by ferredoxin in anaerobic bacteria and protozoa .

Metabolic Pathways

Its reduction by ferredoxin suggests that it could be involved in redox reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using nitric acid in the presence of a catalyst. For instance, a process using metal-exchanged clay catalysts and nitric acid has been developed to produce 2-nitrothiophene in an eco-friendly manner .

Industrial Production Methods: Industrial production of 2-nitrothiophene typically involves the nitration of thiophene under controlled conditions to ensure high yield and purity. The process may involve the use of various catalysts and optimized reaction conditions to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitrothiophene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

Reduction: The reduction of 2-nitrothiophene typically yields 2-aminothiophene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 2-Nitrofuran

- 2-Nitropyrrole

- 2-Nitroimidazole

Propriétés

IUPAC Name |

2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZRGGUCOQKGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060570 | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-40-5 | |

| Record name | 2-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

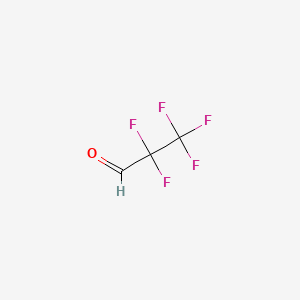

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-nitrothiophene affect photosynthetic organisms?

A1: 2-Nitrothiophene inhibits photosynthesis in photosynthetic organisms like cyanobacteria. It does this by being reduced by ferredoxin, a key molecule in photosynthesis, under illuminated conditions. This reduction leads to the formation of reactive oxygen species and peroxides, ultimately causing cellular damage and inhibiting growth. []

Q2: What are the cytotoxic products formed during the degradation of 2-nitrothiophene in cyanobacteria?

A2: The initial reduction of 2-nitrothiophene forms a short-lived anion radical, which further decomposes into nitrate, thiophene, and cytotoxic nitroso derivatives. Further reduction can lead to the formation of non-toxic amino derivatives. []

Q3: What is the molecular formula and weight of 2-nitrothiophene?

A3: The molecular formula of 2-nitrothiophene is C4H3NO2S, and its molecular weight is 129.15 g/mol.

Q4: What spectroscopic data is available for 2-nitrothiophene?

A4: Various spectroscopic techniques have been employed to study 2-nitrothiophene. This includes:* Microwave Spectroscopy: Used to determine the conformation and internal rotation of the molecule. [, ]* Surface-Enhanced Raman Spectroscopy: Used to study the electrosorption of 2-nitrothiophene derivatives on gold surfaces. []* Laser Flash Photolysis: Employed to study the triplet state of 2-nitrothiophene and its electron-transfer reactions. [, ]

Q5: How does the reactivity of 2-nitrothiophene differ from 3-nitrothiophene?

A5: 2-Nitrothiophene exhibits reactivity with nucleophiles at both the C3 and C5 positions due to the influence of the nitro group. In contrast, 3-nitrothiophene only shows reactivity at the C2 position. []

Q6: Can you elaborate on the oxidative nucleophilic substitution of hydrogen (ONSH) reaction observed in 4-alkyl-2-nitrothiophenes?

A6: 4-Alkyl-2-nitrothiophenes undergo ONSH with secondary amines in the presence of silver nitrate, resulting in the formation of 3-alkyl-2-amino-5-nitrothiophenes. This behavior contrasts with the parent 2-nitrothiophene, which undergoes ring-opening under similar conditions, highlighting the influence of the 4-alkyl substituent. []

Q7: How do different leaving groups affect the reactivity of nitrothiophene derivatives with nucleophiles like sodium thiophenoxide?

A7: Studies have shown that the position of the nitro group significantly influences the reactivity ratio (kIII/kII) of 2-nitrothiophenes (III) and 3-nitrothiophenes (II) towards nucleophilic substitution. The nature of the leaving group (Cl, Br, I, etc.) also plays a role, with the ratio kI/kII being more sensitive to changes in the leaving group compared to kIII/kII. []

Q8: What is the significance of Meisenheimer-type adducts in the context of 2-nitrothiophene's reactivity?

A8: Meisenheimer-type adducts are formed as intermediates during the reaction of 2-nitrothiophene with nucleophiles. These adducts provide insights into the reaction mechanism and help explain the regioselectivity observed in nucleophilic aromatic substitutions involving 2-nitrothiophene. []

Q9: How do nitro-terminated oligothiophenes (OTh) enhance visible-light catalytic H2 production in heterojunctions with g-C3N4?

A9: Nitro-terminated OTh, when combined with g-C3N4, create heterojunctions that promote efficient electron transfer from the OTh to the g-C3N4, enhancing charge separation and extending visible-light absorption, both of which are crucial for boosting photocatalytic H2 production. []

Q10: What is the role of the nitro group in the application of nitro-terminated oligothiophenes in H2 production?

A10: The nitro group in OTh facilitates strong interfacial contact with g-C3N4 through hydrogen bonds and N···S interactions. This tight contact is essential for efficient electron transfer and enhanced photocatalytic activity. []

Q11: Have there been any computational studies investigating the reactivity of 2-nitrothiophene?

A11: Yes, computational studies using density functional theory (DFT) have been employed to explore the reactivity of 2-nitrothiophene with carbanions. These studies provide insights into the electrophilicity of 2-nitrothiophene and its relative reactivity compared to other nitroarenes. []

Q12: Can you explain the significance of methyl anion affinity in understanding the reactivity of nitroarenes like 2-nitrothiophene?

A12: Methyl anion affinity, often calculated using quantum chemical methods, provides a measure of the electrophilicity of a molecule. Higher methyl anion affinity correlates with increased reactivity towards nucleophilic attack. This parameter has been used to rationalize the reactivity trends observed in various nitroarenes, including 2-nitrothiophene. []

Q13: How do substituents on the thiophene ring influence the biological activity of nitrothiophenes?

A13: Research indicates that the type and position of substituents on the thiophene ring significantly influence the biological activity of nitrothiophenes. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit higher antimicrobial activity compared to the unsubstituted 2-nitrothiophene. []

Q14: What are the proposed mechanisms of action for nitrothiophenes with and without displaceable halogens?

A14: Nitrothiophenes with halogens at the 2-position, like 2-chloro-3,5-dinitrothiophene, are believed to exert their biological activity through nucleophilic aromatic substitution, where intracellular thiols displace the halogen. Conversely, nitrothiophenes without halogens, like 2,4-dinitrothiophene, are thought to act by forming Meisenheimer complexes with biological targets. []

Q15: Describe a practical approach for synthesizing 5-nitrothiophenes and 3-amino-2-nitrothiophenes.

A15: A convenient one-pot synthesis uses β-chloroacroleins or β-chloropropenonitriles as starting materials. Reacting them with sodium sulfide, bromonitromethane, and sodium hydroxide yields the desired 5-nitrothiophenes and 3-amino-2-nitrothiophenes. This method provides good yields and a simple workup procedure. []

Q16: What is an efficient method for the selective introduction of a nitro group at the 2-position of halothiophenes?

A16: A regioselective approach for ipso-nitration of 2-halothiophenes utilizes silver nitrate (AgNO3) as the nitration reagent. This method offers a straightforward way to obtain 2-nitrothiophenes without needing additional additives. []

Q17: Has 2-nitrothiophene been identified as a potential redox cycling compound (RCC)?

A17: While not explicitly mentioned in the provided abstracts, research suggests that certain nitrothiophene derivatives, particularly those with a carboxylate group at the 2-position, can act as RCCs. These compounds generate hydrogen peroxide (H2O2) in reducing environments, potentially leading to oxidative stress and toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)